Talmapimod

Catalog No.
S544489
CAS No.
309913-83-5
M.F
C27H30ClFN4O3
M. Wt
513.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talmapimod

CAS Number

309913-83-5

Product Name

Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N

SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Description

The exact mass of the compound Talmapimod is 512.19905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Talmapimod, also known as SCIO-469, is a small molecule compound that functions as a first-generation oral inhibitor of p38 mitogen-activated protein kinase. Developed by Scios, Talmapimod has garnered attention for its potential therapeutic applications in treating inflammatory diseases, particularly rheumatoid arthritis. The compound's chemical formula is C27H30ClFN4O3, with a molecular weight of approximately 513.004 g/mol .

Talmapimod acts as a p38α inhibitor. p38α is a signaling molecule involved in inflammation. By inhibiting p38α, Talmapimod reduces the production of inflammatory mediators, potentially leading to therapeutic effects in inflammatory diseases [].

Studies suggest Talmapimod binds competitively to the ATP-binding pocket of p38α, preventing ATP from binding and thereby halting the enzyme's activity in the cell signaling cascade [].

Talmapimod acts primarily by inhibiting the phosphorylation of p38 mitogen-activated protein kinase. This inhibition leads to a cascade of cellular responses including the induction of apoptosis in tumor cells and the modulation of various inflammatory pathways. The mechanism involves binding to the ATP-binding site of the p38 MAPK, thereby blocking its activity and preventing downstream signaling that contributes to inflammation and cell proliferation .

Talmapimod exhibits significant biological activity, particularly in inflammatory and cancer contexts:

  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation by inhibiting cytokine production and T-cell activation.
  • Apoptosis Induction: By targeting p38 MAPK, Talmapimod can induce apoptosis in various tumor cell lines, making it a candidate for cancer therapy.
  • Impact on Immune Response: It modulates immune responses by affecting regulatory T-cells and altering cytokine profiles, which may have implications for autoimmune diseases .

The synthesis of Talmapimod involves several key steps:

  • Formation of Key Intermediates: Initial reactions typically include the formation of piperazine derivatives through nucleophilic substitution reactions.
  • Coupling Reactions: The synthesis often includes coupling reactions with various aromatic groups to form the final compound.
  • Purification: The product is purified using techniques such as flash column chromatography to achieve the desired purity and yield.

For example, one synthetic route involves dissolving a precursor in dichloromethane and reacting it with oxalyl chloride followed by treatment with piperazine derivatives .

Talmapimod has several potential applications:

  • Rheumatoid Arthritis: Its primary indication is for the treatment of rheumatoid arthritis due to its anti-inflammatory properties.
  • Cancer Therapy: Given its ability to induce apoptosis in tumor cells, Talmapimod is being explored for use in various cancer therapies.
  • Neurological Disorders: Research is ongoing into its effects on neuroinflammation and potential applications in neurodegenerative diseases .

Interaction studies have shown that Talmapimod can significantly affect various biological pathways:

  • Cytokine Interactions: It interacts with pro-inflammatory cytokines, reducing their levels and thereby mitigating inflammatory responses.
  • Cell Signaling Pathways: The inhibition of p38 MAPK alters several downstream signaling pathways involved in cell survival and proliferation, which is critical in both inflammatory and cancer contexts .

Talmapimod shares structural and functional similarities with several other compounds that inhibit mitogen-activated protein kinases or have anti-inflammatory properties. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
SB203580C21H22N4O4p38 MAPK inhibitorSelective for p38 MAPK
VX-745C19H20N2O3p38 MAPK inhibitorUsed in clinical trials for arthritis
BIRB 796C20H19N3O4p38 MAPK inhibitorExhibits anti-tumor activity
RWJ 67657C20H22N2O3Dual inhibition of p38 MAPK and JNKBroader spectrum of action

Uniqueness of Talmapimod

Talmapimod's uniqueness lies in its specific binding affinity for the p38 MAPK pathway, which allows it to modulate inflammation effectively while also inducing apoptosis in certain tumor types. Its oral bioavailability further enhances its therapeutic potential compared to other compounds that may require different administration routes .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

512.1990467 g/mol

Monoisotopic Mass

512.1990467 g/mol

Heavy Atom Count

36

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1E00KQ6NT

Drug Indication

Investigated for use/treatment in pain (acute or chronic) and rheumatoid arthritis.

Pharmacology

Talmapimod is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis. p38 MAPK is a serine/threonine protein kinase involved in a MAPK signaling cascade that controls cellular responses to various environmental stresses, cytokines, and endotoxins.

Mechanism of Action

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Other CAS

309913-83-5

Wikipedia

Talmapimod

Dates

Modify: 2023-08-15
1: Koppelman B, Webb HK, Medicherla S, Almirez R, Feng Y, Chavez JC, Mao CP, Nguyen A, Liu YW, Kapoun AM, Muiru G, Huang YA, Dugar S, Mavunkel BJ, Lim DW, Chakravarty S, Luedtke G, Protter AA, Higgins LS. Pharmacological properties of SD-282 - an alpha-isoform selective inhibitor for p38 MAP kinase. Pharmacology. 2008;81(3):204-20. doi: 10.1159/000112865. Epub 2008 Jan 7. PubMed PMID: 18176091.
2: Medicherla S, Fitzgerald MF, Spicer D, Woodman P, Ma JY, Kapoun AM, Chakravarty S, Dugar S, Protter AA, Higgins LS. p38alpha-selective mitogen-activated protein kinase inhibitor SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. J Pharmacol Exp Ther. 2008 Mar;324(3):921-9. Epub 2007 Dec 4. PubMed PMID: 18056868.
3: Sweitzer SM, Medicherla S, Almirez R, Dugar S, Chakravarty S, Shumilla JA, Yeomans DC, Protter AA. Antinociceptive action of a p38alpha MAPK inhibitor, SD-282, in a diabetic neuropathy model. Pain. 2004 Jun;109(3):409-19. PubMed PMID: 15157702.

Explore Compound Types